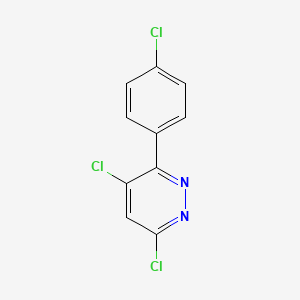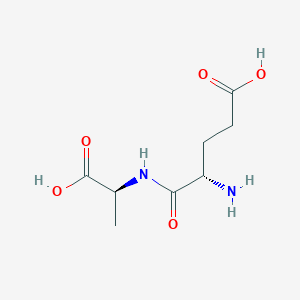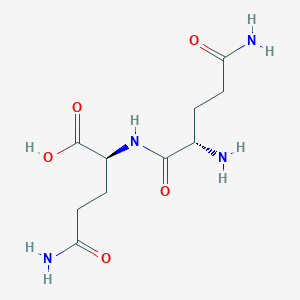
H-Gln-Gln-OH
Descripción general
Descripción
Gln-Gln, also known as glutamine-glutamine, is a dipeptide composed of two glutamine molecules. Glutamine is one of the most abundant amino acids in the human body and is involved in various physiological processes. Gln-Gln is of particular interest to scientific researchers due to its potential applications in the field of medicine and biotechnology.
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Los dipéptidos como Gln-Gln se exploran por su potencial en la formulación y los sistemas de administración de medicamentos. Pueden mejorar la solubilidad y la estabilidad de los medicamentos, especialmente aquellos con baja solubilidad en agua .
Nutrición médica
Los dipéptidos Gln-Gln se utilizan en la nutrición médica, particularmente en la nutrición enteral y parenteral, debido a su papel en el transporte de nitrógeno y el mantenimiento muscular .
Inmunomodulación
La investigación sugiere que los dipéptidos como Gln-Gln podrían modular funciones fisiológicas como la mejora inmunitaria, lo cual es crucial para pacientes con sistemas inmunitarios comprometidos .
Funciones neurológicas
Gln-Gln puede actuar como un mediador neuronal, influyendo en las funciones cerebrales y nerviosas, lo que abre vías para la investigación de enfermedades neurodegenerativas .
Regulación metabólica
El compuesto ha sido estudiado por su capacidad para regular la gluconeogénesis y la síntesis de aminoazúcares, procesos vitales en la regulación metabólica .
Modulación de la insulina
Gln-Gln también se está investigando por su potencial para modular la liberación de insulina, lo que podría tener implicaciones para el tratamiento de la diabetes .
MDPI - Dispersiones coloidales de nanopartículas de lípidos gelificados (GLN) IntechOpen - Glutamina: un aminoácido condicionalmente esencial con múltiples funciones
Mecanismo De Acción
Target of Action
The primary target of H-Gln-Gln-OH, also known as Gln-Gln, is the enzyme Glutamine Synthetase (GS) . GS plays an essential role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .
Mode of Action
Gln-Gln interacts with its target, GS, by providing the necessary glutamine for the enzyme’s function . This interaction results in the production of glutamine, which is a critical component in various metabolic processes .
Biochemical Pathways
Gln-Gln affects several biochemical pathways. It plays a significant role in the glutamate-Gln cycle . This cycle involves the conversion of glutamate to glutamine, which is then used in various metabolic processes, including energy production and protein synthesis . Gln-Gln also influences the IRE1α/JNK pathway, which is involved in reducing lung inflammation, oxidative stress, and apoptosis, thereby improving lung function .
Pharmacokinetics
The pharmacokinetics of Gln-Gln involve its rapid absorption and distribution in the body . After administration, Gln-Gln plasma concentrations increase immediately, with a median Tmax of 0.5 hour . The compound is rapidly cleaved into galantamine, another bioactive molecule .
Result of Action
The action of Gln-Gln leads to several molecular and cellular effects. It promotes body weight gain, significantly reduces pathological damage and oxidative stress in lung tissue, and improves lung function . Gln-Gln also reduces pro-inflammatory cytokine release and inflammatory cell production, and inhibits apoptosis in lung tissue cells .
Action Environment
The action, efficacy, and stability of Gln-Gln can be influenced by various environmental factors. For instance, the presence of other amino acids, the pH of the environment, and the presence of specific ions can affect the activity of Gln-Gln . .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Gln-Gln plays a significant role in biochemical reactions, particularly in the context of protein synthesis and nitrogen metabolism. It interacts with several enzymes and proteins, including glutaminase, which catalyzes the conversion of glutamine to glutamate, and asparagine synthetase, which uses glutamine as a substrate to produce asparagine. Additionally, Gln-Gln is involved in the synthesis of other important biomolecules, such as glutathione, a key antioxidant, and pyrimidines, which are essential for DNA and RNA synthesis .
Cellular Effects
Gln-Gln influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is known to enhance cell proliferation and survival, particularly in rapidly dividing cells such as cancer cells. Gln-Gln also modulates cell signaling pathways, including the mTOR pathway, which is crucial for cell growth and metabolism. Furthermore, it affects gene expression by serving as a substrate for the synthesis of nucleotides, which are necessary for DNA and RNA synthesis .
Molecular Mechanism
At the molecular level, Gln-Gln exerts its effects through several mechanisms. It binds to and activates specific transporters and receptors on the cell surface, facilitating its uptake and utilization. Gln-Gln also acts as a substrate for various enzymes, including glutaminase and asparagine synthetase, which catalyze its conversion to other important biomolecules. Additionally, Gln-Gln can modulate enzyme activity, either by serving as an allosteric activator or inhibitor, thereby influencing metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gln-Gln can vary over time. The stability and degradation of Gln-Gln are important factors to consider, as they can influence its efficacy and potency. Studies have shown that Gln-Gln is relatively stable in aqueous solutions, but it can degrade over time, particularly under conditions of high temperature and pH. Long-term exposure to Gln-Gln has been associated with changes in cellular function, including alterations in cell proliferation, metabolism, and gene expression .
Dosage Effects in Animal Models
The effects of Gln-Gln in animal models are dose-dependent. At low to moderate doses, Gln-Gln has been shown to enhance immune function, improve gut health, and support muscle maintenance. At high doses, Gln-Gln can have toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. It is important to determine the optimal dosage of Gln-Gln to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Gln-Gln is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle, where it serves as a source of carbon for energy production. It is also a precursor for the synthesis of other amino acids, such as glutamate and asparagine, and plays a role in the production of nucleotides and antioxidants. The metabolism of Gln-Gln is tightly regulated by various enzymes and cofactors, ensuring its proper utilization and integration into cellular processes .
Transport and Distribution
Within cells and tissues, Gln-Gln is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of Gln-Gln into cells, where it can be utilized for various metabolic processes. Gln-Gln can also accumulate in certain tissues, such as muscle and liver, where it serves as a reservoir for glutamine and other metabolites. The distribution of Gln-Gln is influenced by factors such as tissue type, metabolic demand, and availability of transporters .
Subcellular Localization
Gln-Gln is localized to specific subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization is determined by targeting signals and post-translational modifications that direct it to these compartments. In the cytoplasm, Gln-Gln is involved in protein synthesis and nitrogen metabolism, while in the mitochondria, it contributes to energy production through the TCA cycle. The subcellular localization of Gln-Gln is crucial for its activity and function in cellular processes .
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5/c11-5(1-3-7(12)15)9(17)14-6(10(18)19)2-4-8(13)16/h5-6H,1-4,11H2,(H2,12,15)(H2,13,16)(H,14,17)(H,18,19)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJYQMFIIJVETK-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313028 | |
| Record name | L-Glutaminyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutaminylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
54419-93-1 | |
| Record name | L-Glutaminyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutaminyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutaminylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



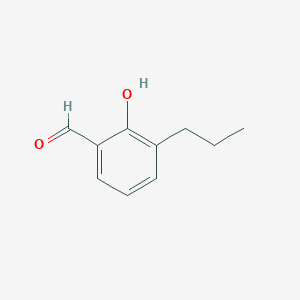
![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)
![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)
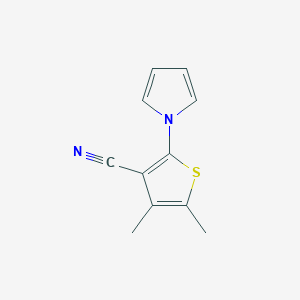
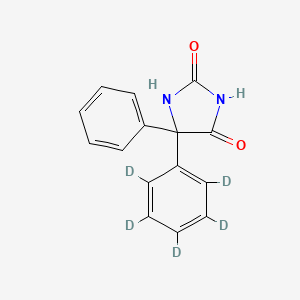

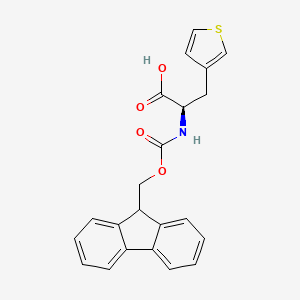
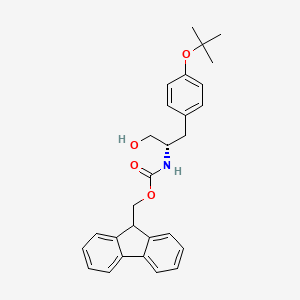

![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)
![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)
